molecular formula C18H22O2 B11851999 1-(6-Butoxynaphthalen-2-YL)butan-1-one CAS No. 110325-94-5

1-(6-Butoxynaphthalen-2-YL)butan-1-one

Katalognummer: B11851999
CAS-Nummer: 110325-94-5
Molekulargewicht: 270.4 g/mol
InChI-Schlüssel: LIQGUFURPFINII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-Butoxynaphthalen-2-YL)butan-1-one is a chemical compound with the molecular formula C18H24O2 It is known for its unique structure, which combines a naphthalene ring with a butoxy group and a butanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Butoxynaphthalen-2-YL)butan-1-one typically involves the reaction of 6-butoxynaphthalene with butanone under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction and achieve high yields. Detailed reaction conditions, such as temperature, pressure, and reaction time, are crucial for optimizing the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies and equipment ensures the efficient and cost-effective production of the compound. Quality control measures are implemented to maintain the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(6-Butoxynaphthalen-2-YL)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions may yield alcohols or other reduced forms of the compound.

    Substitution: The naphthalene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted naphthalene derivatives.

Wissenschaftliche Forschungsanwendungen

1-(6-Butoxynaphthalen-2-YL)butan-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals, dyes, and other industrial products.

Wirkmechanismus

The mechanism of action of 1-(6-Butoxynaphthalen-2-YL)butan-1-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects and applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(6-Methoxynaphthalen-2-YL)butan-1-one
  • 1-(6-Ethoxynaphthalen-2-YL)butan-1-one
  • 1-(6-Propoxynaphthalen-2-YL)butan-1-one

Uniqueness

1-(6-Butoxynaphthalen-2-YL)butan-1-one is unique due to its specific butoxy group, which imparts distinct chemical and physical properties

Eigenschaften

CAS-Nummer

110325-94-5

Molekularformel

C18H22O2

Molekulargewicht

270.4 g/mol

IUPAC-Name

1-(6-butoxynaphthalen-2-yl)butan-1-one

InChI

InChI=1S/C18H22O2/c1-3-5-11-20-17-10-9-14-12-16(18(19)6-4-2)8-7-15(14)13-17/h7-10,12-13H,3-6,11H2,1-2H3

InChI-Schlüssel

LIQGUFURPFINII-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC1=CC2=C(C=C1)C=C(C=C2)C(=O)CCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.